![molecular formula C11H21NO4 B13680892 [(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-yl]methanol](/img/structure/B13680892.png)
[(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD31744109 is a chemical compound with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31744109 involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of MFCD31744109 is carried out using large-scale reactors and optimized processes to maximize efficiency and minimize costs. The methods used are designed to ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
MFCD31744109 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and creating derivatives with specific characteristics.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD31744109 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of MFCD31744109 depend on the specific reagents and conditions used. These products can include various derivatives with altered functional groups and enhanced properties.
Scientific Research Applications
MFCD31744109 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of MFCD31744109 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to MFCD31744109 include those with comparable structures and reactivity. These compounds may share similar functional groups and chemical properties, making them useful for comparative studies.
Uniqueness
MFCD31744109 is unique due to its specific combination of stability, reactivity, and versatility. Its distinct properties make it a valuable compound for a wide range of applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)oxan-3-yl]carbamate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-9-7-15-5-4-8(9)6-13/h8-9,13H,4-7H2,1-3H3,(H,12,14) |
InChI Key |
FTBOFNJQEUGOPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCCC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



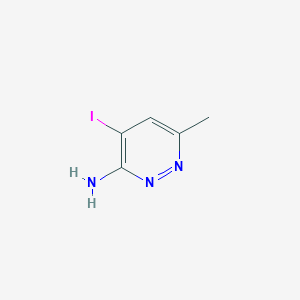
![7-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13680830.png)
![3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide](/img/structure/B13680835.png)
![3-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13680840.png)
![2-[2,6-Dimethoxy-4-[7-(1-methyl-4-pyrazolyl)imidazo[1,2-a]pyridin-3-yl]phenyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B13680842.png)
![3-[Dihydro-2H-pyran-4(3H)-ylidene]piperidine](/img/structure/B13680850.png)
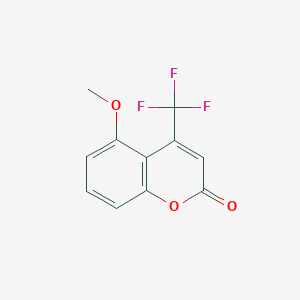
![3-Methylbenzo[h]isoquinoline](/img/structure/B13680855.png)
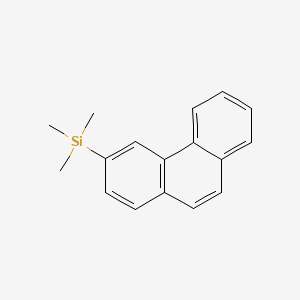
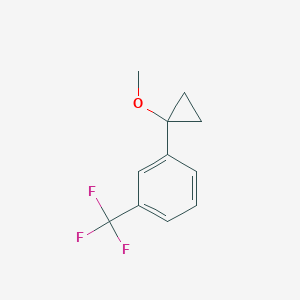
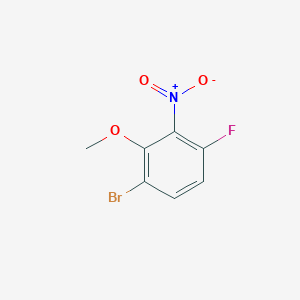
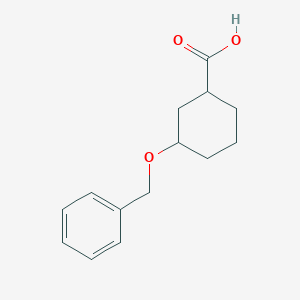
![2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13680887.png)
